molecular formula C16H15N3O2S2 B3017239 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methyl-5-phenylfuran-3-carboxamide CAS No. 941005-49-8

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methyl-5-phenylfuran-3-carboxamide

Cat. No. B3017239
M. Wt: 345.44
InChI Key: JOHFVWNVMCKUAT-UHFFFAOYSA-N
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Description

The compound N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methyl-5-phenylfuran-3-carboxamide is a chemical entity that features a thiadiazole scaffold, which is known for its significant biological properties. Although the provided papers do not directly discuss this specific compound, they do provide insights into related compounds that share structural similarities, such as the presence of a thiadiazole ring and a furan moiety. These structural components are often associated with pharmacological activities, including anticancer properties .

Synthesis Analysis

The synthesis of related compounds with thiadiazole and benzamide groups has been reported using a microwave-assisted, solvent-free method. This approach is considered facile and efficient, leading to the formation of Schiff's bases, which are then confirmed through various spectroscopic techniques such as IR, NMR, mass spectrometry, and elemental analysis . Although the exact synthesis of the compound is not detailed, the methods used for similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of compounds within the same family as the compound of interest typically includes a thiadiazole ring and additional functional groups that can influence the compound's biological activity. The structural confirmation of these compounds is achieved through spectroscopic methods, ensuring the correct assembly of the molecular framework .

Chemical Reactions Analysis

Reactions involving the thiadiazole ring have been studied, particularly the reactivity of ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with various bases. These reactions can lead to the opening of the thiadiazole ring or the formation of thioamides, depending on the conditions and reagents used. Such reactions highlight the versatility and reactivity of the thiadiazole ring, which is a key feature in the compound of interest .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methyl-5-phenylfuran-3-carboxamide are not provided, related compounds have been evaluated for their in vitro anticancer activity and ADMET properties. These studies suggest that compounds with a thiadiazole scaffold have the potential for good oral drug-like behavior and promising anticancer activity, with some compounds exhibiting GI50 values comparable to standard drugs . The physical and chemical properties of these compounds are crucial for their biological activity and pharmacokinetic profile.

Scientific Research Applications

Antimicrobial and Antifungal Properties

Research conducted by Kobzar, Sych, and Perekhoda (2019) demonstrates that derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, including N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methyl-5-phenylfuran-3-carboxamide, have shown promising antimicrobial and antifungal activity. These compounds were found to be sensitive to both Gram-positive and Gram-negative bacteria and exhibited antifungal activity against Candida albicans. One specific compound identified in this study for further investigation demonstrated high antimicrobial activity (Kobzar, Sych, & Perekhoda, 2019).

Glutaminase Inhibition

A study by Shukla et al. (2012) on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which are closely related to the compound , revealed their role as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These analogs, including N-(5-{2-[2-(5-amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide, showed similar potency to BPTES and demonstrated anticancer potential in both in vitro and mouse xenograft models of lymphoma B cells (Shukla et al., 2012).

Carbonic Anhydrase Inhibition

Büyükkıdan et al. (2013) synthesized novel metal complexes of N-[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxamide, which demonstrated strong carbonic anhydrase (CA) inhibitory properties. These compounds, which are structurally related to the specified compound, were found to be very powerful inhibitors against human carbonic anhydrase isoenzymes hCA-I and hCA-II, surpassing the inhibitory effects of the control compound acetazolamide (AAZ) (Büyükkıdan, Bülbül, Kasımoğulları, & Büyükkıdan, 2013).

Potential Anticancer Properties

Gomha et al. (2017) explored a series of thiazole and 1,3,4-thiadiazole derivatives, including molecules structurally similar to the specified compound, as potent anticancer agents. The synthesized compounds were evaluated against Hepatocellular carcinoma cell line (HepG-2), and some showed significant anticancer activity, suggesting a potential for these compounds in cancer treatment (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, given the known activities of other thiadiazole derivatives . Additionally, studies could be conducted to further understand its physical and chemical properties and to develop methods for its synthesis .

properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-methyl-5-phenylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S2/c1-3-22-16-19-18-15(23-16)17-14(20)12-9-13(21-10(12)2)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOHFVWNVMCKUAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=C(OC(=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methyl-5-phenylfuran-3-carboxamide

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